molecular formula C19H20ClN3O4S B11224289 N-(5-chloro-2-methoxyphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-(5-chloro-2-methoxyphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11224289
M. Wt: 421.9 g/mol
InChI Key: BTUWASROWKPXBO-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a complex organic compound that belongs to the class of benzothiadiazines This compound is characterized by its unique structure, which includes a benzothiadiazine ring fused with various functional groups

Preparation Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves multiple steps. The synthetic route typically starts with the preparation of the benzothiadiazine core, followed by the introduction of the chloro, methoxy, methyl, and propyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

N-(5-chloro-2-methoxyphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(5-chloro-2-methoxyphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can be compared with other benzothiadiazine derivatives. Similar compounds include:

  • N-(5-chloro-2-methoxyphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide
  • 2-(Pyridin-2-yl) pyrimidine derivatives These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H20ClN3O4S

Molecular Weight

421.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-methyl-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C19H20ClN3O4S/c1-4-9-23-12(2)22-28(25,26)18-10-13(5-7-16(18)23)19(24)21-15-11-14(20)6-8-17(15)27-3/h5-8,10-11H,4,9H2,1-3H3,(H,21,24)

InChI Key

BTUWASROWKPXBO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)OC)C

Origin of Product

United States

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